Methyl 2-(hexyloxy)benzoate
Overview
Description
Methyl 2-(hexyloxy)benzoate is a chemical compound that belongs to the ester family. It is commonly used in the field of organic chemistry as a starting material for the synthesis of various compounds. The compound is also used in the fragrance industry as a component of perfumes and cosmetics.
Scientific Research Applications
Catalysis and Reduction Studies
Methyl benzoate derivatives, including Methyl 2-(hexyloxy)benzoate, have been examined for their roles in catalytic processes. King and Strojny (1982) studied the reduction of methyl benzoate on a Y2O3 catalyst, revealing insights into surface interactions and reduction mechanisms (King & Strojny, 1982).
Applications in Extraction and Preconcentration
Methyl benzoate, a related compound, has been utilized as a non-halogenated extraction solvent in dispersive liquid–liquid microextraction (DLLME). Kagaya and Yoshimori (2012) demonstrated its effectiveness in the preconcentration of elements like Cu(II), highlighting its potential in analytical chemistry (Kagaya & Yoshimori, 2012).
Liquid Crystalline Behavior
The study of liquid crystalline behavior of methyl benzoate derivatives has been a topic of interest. Naoum et al. (2011) explored the mesophase behavior of laterally methyl-substituted phenyl azo benzoates, providing valuable information about the impact of molecular structure on liquid crystalline properties (Naoum et al., 2011).
Molecular Synthesis
The synthesis of complex molecules often involves methyl benzoate derivatives. Kempe et al. (1982) studied the selective 2'-benzoylation of protected ribonucleosides, demonstrating the role of these compounds in the synthesis of oligoribonucleotides, a key process in molecular biology (Kempe et al., 1982).
Applications in Material Science
Methyl benzoate derivatives are also relevant in material science. Johnstone et al. (2010) discussed the use of a methyl benzoate compound in crystal engineering, highlighting its role in inducing phase transitions in high-Z' structures (Johnstone et al., 2010).
properties
IUPAC Name |
methyl 2-hexoxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O3/c1-3-4-5-8-11-17-13-10-7-6-9-12(13)14(15)16-2/h6-7,9-10H,3-5,8,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXHROUGPIFOQPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=CC=C1C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50394143 | |
Record name | methyl 2-(hexyloxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50394143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(hexyloxy)benzoate | |
CAS RN |
56306-81-1 | |
Record name | methyl 2-(hexyloxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50394143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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